Cas no 2008495-43-8 (benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)

benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate
- EN300-797281
- 2008495-43-8
-
- インチ: 1S/C14H17NO3/c1-10(2)13(16)11(3)15-14(17)18-9-12-7-5-4-6-8-12/h4-8,11H,1,9H2,2-3H3,(H,15,17)
- InChIKey: DTWYUILOEWHBKW-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)C(C(=C)C)=O)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 247.12084340g/mol
- どういたいしつりょう: 247.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 55.4Ų
benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797281-0.1g |
benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate |
2008495-43-8 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-797281-0.5g |
benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate |
2008495-43-8 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-797281-5.0g |
benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate |
2008495-43-8 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-797281-2.5g |
benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate |
2008495-43-8 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-797281-1.0g |
benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate |
2008495-43-8 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-797281-0.05g |
benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate |
2008495-43-8 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-797281-10.0g |
benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate |
2008495-43-8 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-797281-0.25g |
benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate |
2008495-43-8 | 95% | 0.25g |
$906.0 | 2024-05-22 |
benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamateに関する追加情報
Professional Introduction to Benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate (CAS No. 2008495-43-8)
Benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate, a compound with the chemical identifier CAS No. 2008495-43-8, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents and agrochemicals. The molecular structure of this carbamate derivative incorporates a benzyl moiety linked to an N-substituted fragment, which includes a 4-methyl-3-oxopent-4-en-2-yl group. This specific arrangement not only imparts distinctive chemical properties but also opens up avenues for further functionalization and derivatization, making it a valuable scaffold for medicinal chemists.
The investigation into the pharmacological properties of Benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate has been ongoing, with recent studies highlighting its role as a potential intermediate in the synthesis of bioactive molecules. The presence of the enone moiety within the side chain suggests that this compound may exhibit interactions with biological targets, particularly those involving oxidative stress and enzyme inhibition. Preliminary in vitro studies have indicated that derivatives of this compound may possess properties relevant to anti-inflammatory and antioxidant therapies, areas where there is a continuous need for innovative approaches.
In the realm of synthetic organic chemistry, Benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate serves as an intriguing building block. The synthesis of this compound involves multi-step reactions that showcase the versatility of modern synthetic methodologies. Recent advancements in catalytic processes have enabled more efficient and environmentally benign routes to producing this intermediate, aligning with the growing emphasis on green chemistry principles. The benzyl carbamate group is particularly useful in medicinal chemistry due to its stability under various reaction conditions and its ability to serve as a protecting group for amine functionalities.
The structural motif of Benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate finds parallels in several natural products and pharmacologically active compounds. This similarity has prompted researchers to explore its potential as a lead compound for drug discovery programs. By leveraging computational chemistry and high-throughput screening techniques, scientists are identifying analogs that may enhance the pharmacological profile of this scaffold. The enone group, in particular, is known to participate in various non-covalent interactions with biological targets, offering opportunities to modulate binding affinities and selectivity.
The agrochemical industry has also shown interest in Benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate due to its structural features that are commonly found in bioactive agrochemicals. The compound’s ability to undergo further functionalization allows for the creation of novel pesticides and herbicides with improved efficacy and reduced environmental impact. Current research is focused on optimizing synthetic routes to produce this compound on an industrial scale while maintaining high purity standards necessary for agricultural applications.
From a regulatory perspective, Benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate falls under the category of specialty chemicals that require careful handling but do not pose significant hazards under normal conditions. Its stability and lack of acute toxicity make it suitable for laboratory-scale research without stringent safety protocols. However, as with any chemical entity used in research or industrial settings, proper handling procedures must be followed to ensure worker safety and environmental protection.
The future directions for research on Benzyl N-(4-methyl-oxy-pentamethylene)-carbamic acid benzylester include exploring its role in complex drug design strategies. By integrating this compound into larger molecular frameworks, scientists aim to develop multifunctional agents that can address multiple targets simultaneously—a strategy known as polypharmacology. The benzyl carbamate moiety’s compatibility with various functional groups makes it an ideal candidate for such interdisciplinary approaches.
In conclusion, Benzyl N-(4-methyl-oxy-pentamethylene)-carbamic acid benzylester (CAS No. 2008495- 43 8) stands out as a versatile intermediate with broad applications across pharmaceuticals and agrochemicals. Its unique structural features provide a foundation for innovative chemical synthesis and drug discovery efforts. As research continues to uncover new methodologies and applications for this compound, its significance in modern chemistry is bound to grow further.
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